molecular formula C11H16ClN3O B12694752 N'-(4-Amino-2-chlorophenyl)-2,2-dimethylpropionohydrazide CAS No. 94166-49-1

N'-(4-Amino-2-chlorophenyl)-2,2-dimethylpropionohydrazide

Cat. No.: B12694752
CAS No.: 94166-49-1
M. Wt: 241.72 g/mol
InChI Key: BPIFGYNBAXQRTO-UHFFFAOYSA-N
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Description

N’-(4-Amino-2-chlorophenyl)-2,2-dimethylpropionohydrazide is a chemical compound with a unique structure that includes an amino group, a chlorine atom, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Amino-2-chlorophenyl)-2,2-dimethylpropionohydrazide typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with 2,2-dimethylpropionohydrazide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Amino-2-chlorophenyl)-2,2-dimethylpropionohydrazide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted phenyl derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N’-(4-Amino-2-chlorophenyl)-2,2-dimethylpropionohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-Amino-2-chlorophenyl)-2,2-dimethylpropionohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-2-chlorophenyl)benzamide hydrochloride
  • N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide

Uniqueness

N’-(4-Amino-2-chlorophenyl)-2,2-dimethylpropionohydrazide is unique due to its specific structural features, such as the presence of the 2,2-dimethylpropionohydrazide moiety, which imparts distinct chemical and biological properties compared to other similar compounds .

This detailed article provides a comprehensive overview of N’-(4-Amino-2-chlorophenyl)-2,2-dimethylpropionohydrazide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

94166-49-1

Molecular Formula

C11H16ClN3O

Molecular Weight

241.72 g/mol

IUPAC Name

N'-(4-amino-2-chlorophenyl)-2,2-dimethylpropanehydrazide

InChI

InChI=1S/C11H16ClN3O/c1-11(2,3)10(16)15-14-9-5-4-7(13)6-8(9)12/h4-6,14H,13H2,1-3H3,(H,15,16)

InChI Key

BPIFGYNBAXQRTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NNC1=C(C=C(C=C1)N)Cl

Origin of Product

United States

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